Product packaging for Artilide(Cat. No.:CAS No. 133267-19-3)

Artilide

Cat. No.: B161096
CAS No.: 133267-19-3
M. Wt: 370.6 g/mol
InChI Key: UAARDOOBGJGDJV-LJQANCHMSA-N
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Description

Artilide is an organic compound with the molecular formula C19H34N2O3S and an average molecular mass of 370.552 Da. Its IUPAC name is (R)-N-(4-(4-(Dibutylamino)-1-hydroxybutyl)phenyl)methanesulfonamide, and it features one defined stereocenter . This compound is provided as a solid for research applications. The specific biochemical applications and detailed mechanism of action for this compound are an area of ongoing scientific investigation. It is structurally characterized by a methanesulfonamide group and is related to other compounds in pharmacological research . Handling of this substance should follow standard laboratory safety protocols. This compound is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H34N2O3S B161096 Artilide CAS No. 133267-19-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[4-[(1R)-4-(dibutylamino)-1-hydroxybutyl]phenyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H34N2O3S/c1-4-6-14-21(15-7-5-2)16-8-9-19(22)17-10-12-18(13-11-17)20-25(3,23)24/h10-13,19-20,22H,4-9,14-16H2,1-3H3/t19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAARDOOBGJGDJV-LJQANCHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)CCCC(C1=CC=C(C=C1)NS(=O)(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCN(CCCC)CCC[C@H](C1=CC=C(C=C1)NS(=O)(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H34N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40158034
Record name Artilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40158034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133267-19-3
Record name Artilide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133267193
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Artilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40158034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ARTILIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H5L34MU3TQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Chemical Synthesis and Stereochemical Development of Artilide

Synthetic Pathways for Artilide Derivatives

The synthesis of this compound fumarate (B1241708) involves several multi-step organic reactions. While general reaction types like oxidation and reduction are mentioned in the context of this compound's chemical reactions, specific synthetic pathways for this compound derivatives, particularly those focusing on stereochemical outcomes, highlight asymmetric synthesis approaches.

Asymmetric Synthesis Approaches for Enantiomers

The syntheses of this compound fumarate and its (S) enantiomer have been achieved through asymmetric synthesis methodologies. A key approach involves the stereoselective reduction of prochiral ketones.

Reduction of Prochiral Ketones in this compound Synthesis

The reduction of prochiral ketones is a crucial step in the synthesis of this compound and its enantiomers, leading to the formation of the stereogenic secondary alcohol center. This transformation requires careful control to favor the formation of one enantiomer over the other.

Role of Specific Reducing Agents in Stereoselective Formation

Specific chiral reducing agents play a vital role in achieving stereoselectivity in the reduction of prochiral ketones during this compound synthesis. Notably, the use of (+) and (−)-B-chlorodiisopinocampheylborane has been reported for the synthesis of this compound fumarate and its (S) enantiomer. These organoborane reagents are known for their effectiveness in the asymmetric reduction of ketones, enabling the preferential formation of a specific enantiomer.

Enantiomeric Purity and Control in Synthesis

Controlling and assessing the enantiomeric purity of this compound is essential due to the presence of a stereogenic center wikipedia.orgfishersci.canih.gov. Several analytical methods have been developed and employed to determine the optical purity of this compound and its related compounds.

Methodologies for Assessing Optical Purity

Various methodologies are utilized for assessing the optical purity of this compound enantiomers. Reversed-phase achiral-chiral column-switching high-performance liquid chromatography (HPLC) is a developed and validated method for the quantitation of this compound enantiomers in biological fluids wikipedia.orgfishersci.canih.gov. This method allows for the separation and measurement of individual enantiomers.

Beyond chromatographic techniques, single crystal X-ray crystallographic analysis has been employed to establish the absolute configurations of this compound derivatives, providing definitive information about the spatial arrangement of atoms in a specific enantiomer.

While not specifically detailed for this compound in the provided sources, general methodologies for assessing enantiomeric purity include Nuclear Magnetic Resonance (NMR) spectroscopy, which can be used in conjunction with chiral solvating agents or after derivatization to form diastereomers, leading to distinct signals for each enantiomer.

Derivatization Strategies for Stereochemical Analysis

Derivatization strategies are often employed to facilitate the stereochemical analysis of compounds like this compound, particularly when using techniques like HPLC. A key derivatization strategy involves the reaction of the secondary alcohol group of this compound with 1-naphthyl isocyanate wikipedia.orgfishersci.canih.gov. This derivatization enhances the sensitivity of fluorescence detection and enables the separation of enantiomers on chiral stationary phases, such as a Pirkle column wikipedia.orgfishersci.canih.gov.

Structural Elucidation in Synthetic Characterization

Structural elucidation and characterization are critical steps in the synthesis and development of any chemical compound, including this compound. Techniques such as elemental analysis, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy are standard tools used to confirm the structure and purity of synthesized compounds isca.me.

Spectrophotometric methods have also been explored for the determination of related compounds like Ibutilide (B43762) fumarate, which shares structural similarities with this compound isca.me. These methods can involve the formation of ion-association complexes with acid dyes under acidic conditions, followed by measurement of absorbance at specific wavelengths isca.me. While this specific method is described for Ibutilide, similar principles might be applicable in the characterization of this compound or its related synthetic intermediates.

Detailed spectroscopic data, such as 1H NMR and 13C NMR, along with FT-IR data and elemental analysis, contribute to the comprehensive structural characterization of this compound and its fumarate salt isca.me. Predicted properties, such as collision cross-section values obtained through techniques like ion mobility-mass spectrometry (IM-MS), can also provide additional structural insights uni.lu.

The molecular formula of this compound free base is C19H34N2O3S, and its molecular weight is approximately 370.55 g/mol uni.lu. This compound fumarate, being a hemifumarate salt, has a molecular formula of C42H72N4O10S2 and a molecular weight of approximately 857.2 g/mol hodoodo.commedkoo.comnih.gov.

Data from analytical methods used in the characterization of this compound and related compounds can be presented in tables to summarize key findings. For instance, chromatographic data, such as retention times and resolution factors for enantiomers, or spectroscopic data like characteristic NMR shifts or MS fragments, are essential for confirming the identity and purity of the synthesized product.

Table 1: Predicted Collision Cross Section (CCS) Values for this compound (Free Base) uni.lu

Adductm/zPredicted CCS (Ų)
[M+H]+371.23628191.5
[M+Na]+393.21822198.0
[M+NH4]+388.26282196.4
[M+K]+409.19216191.0
[M-H]-369.22172191.9
[M+Na-2H]-391.20367193.9
[M]+370.22845192.7
[M]-370.22955192.7

Table 2: Elemental Analysis Data for this compound Fumarate hodoodo.commedkoo.com

ElementPercentage Composition
Carbon58.85%
Hydrogen8.47%
Nitrogen6.54%
Oxygen18.66%
Sulfur7.48%

These data points, obtained through various analytical techniques, are fundamental in confirming the successful synthesis and the structural integrity of this compound and its salt forms.

Molecular Mechanisms of Action of Artilide

Pharmacological Classification and Mechanistic Rationale

Artilide is classified as a Class III antiarrhythmic drug. invivochem.comsmolecule.commedkoo.comdcchemicals.com The Vaughan Williams classification system categorizes antiarrhythmic agents based on their predominant electrophysiological effects on the cardiac action potential. Class III drugs are characterized by their ability to prolong the action potential duration (APD) and, consequently, the effective refractory period (ERP) of cardiac myocytes. This prolongation of repolarization is primarily achieved by blocking potassium channels, which are responsible for the outward potassium currents that repolarize the cardiac cell membrane. nih.govpatsnap.com The mechanistic rationale behind this approach is to prevent reentrant arrhythmias, which are often sustained by the ability of electrical impulses to re-excite cardiac tissue that has already been activated but has recovered excitability prematurely. By prolonging the refractory period, Class III agents make the cardiac tissue less excitable and thus less susceptible to the initiation and maintenance of reentrant circuits. medkoo.comnih.gov

Ionic Channel Modulation and Electrophysiological Effects

This compound's antiarrhythmic effects are linked to its influence on cardiac ion channels, leading to significant changes in cardiac electrophysiology. smolecule.com

Influence on Ventricular Refractoriness

A key electrophysiological effect of this compound is a significant increase in ventricular refractoriness. invivochem.commedkoo.comdcchemicals.comhodoodo.comresearchgate.net The effective refractory period (ERP) is the time interval during which a cardiac cell or tissue is unable to be excited again after depolarization. By prolonging the ERP, this compound reduces the likelihood of premature beats or reentrant impulses propagating through the ventricles, thereby helping to suppress ventricular arrhythmias, particularly those due to reentry mechanisms. medkoo.comdcchemicals.com

Impact on Monophasic Action Potential Duration

This compound is associated with a significant increase in monophasic action potential duration (MAPD). invivochem.commedkoo.comdcchemicals.comhodoodo.comresearchgate.net The MAPD is an electrophysiological measurement that reflects the duration of the action potential in a specific region of the heart. Prolongation of MAPD is a hallmark effect of Class III antiarrhythmic drugs and is directly related to their mechanism of delaying repolarization. nih.govnih.gov This effect contributes to the increased ventricular refractoriness observed with this compound.

Comparative Mechanistic Analysis with Structurally Related Antiarrhythmics

This compound is structurally related to other Class III antiarrhythmic drugs, namely ibutilide (B43762) and d,l-sotalol. invivochem.commedkoo.comdcchemicals.comhodoodo.com Comparing their mechanisms reveals both analogies and distinctions in their cardiac electrophysiological profiles.

Analogies with Ibutilide and d,l-Sotalol Mechanisms

Like this compound, both ibutilide and d,l-sotalol are classified as Class III antiarrhythmic agents and share the core mechanism of prolonging cardiac repolarization, leading to increased action potential duration and refractoriness. nih.govpatsnap.comwikipedia.orgwikipedia.orgmims.cominvivochem.commims.comnih.govdrugbank.com This effect is primarily mediated through the modulation of potassium currents. Sotalol, as a racemic mixture, exhibits both Class II (beta-blocking) and Class III properties, with the Class III effects attributed to the blockade of the delayed rectifier potassium channel (IKr). patsnap.comwikipedia.orgmims.cominvivochem.commdpi.com Ibutilide also prolongs repolarization and increases refractoriness. wikipedia.orgmims.comnih.govdrugbank.comnih.gov

Distinctions in Cardiac Electrophysiological Profiles

While sharing the Class III classification, there are distinctions in the specific ionic channel targets and electrophysiological profiles among this compound, ibutilide, and d,l-sotalol. Ibutilide is noted for a unique mechanism among Class III agents, primarily prolonging repolarization by activating a slow, inward sodium current (INa-s), although it may also block the delayed rectifier potassium current (IKr). wikipedia.orgmims.comdrugbank.comnih.govnih.govnih.gov In contrast, sotalol's Class III effect is predominantly due to IKr blockade, combined with its non-selective beta-blocking activity (Class II). patsnap.comwikipedia.orgmims.cominvivochem.commdpi.com

Research findings indicate that this compound's antiarrhythmic effect is associated with significant increases in ventricular refractory period and monophasic action potential duration. invivochem.commedkoo.comdcchemicals.com While lower doses of this compound showed a tendency to reduce spontaneous ventricular arrhythmias, these effects were not statistically significant. invivochem.commedkoo.comdcchemicals.com This suggests that this compound, similar to other Class III drugs, may be more effective against reentrant ventricular tachycardias than those arising from non-reentrant mechanisms. invivochem.commedkoo.comdcchemicals.com Studies comparing d-sotalol (which primarily has Class III effects) and other Class III agents like ambasilide (B1667014) have shown differences in rate-dependent effects on refractoriness, suggesting that the specific profile of ion channel blockade can influence effectiveness against different types of arrhythmias, such as atrial fibrillation. nih.gov The precise details of this compound's interaction with specific potassium channel subtypes (beyond the general Class III effect) and its rate-dependent properties, in direct comparison to the detailed profiles of ibutilide and sotalol, would require further specific research data on this compound's effects on individual currents.

Theoretical Frameworks for this compound's Biological Activity

The biological activity of this compound, particularly its antiarrhythmic effects, is understood within the theoretical framework of cardiac electrophysiology and the action of Class III antiarrhythmic drugs. Class III antiarrhythmics primarily exert their effects by blocking potassium channels, thereby delaying repolarization and prolonging the action potential duration research-solution.com. This compound's observed mechanism of prolonging the action potential and refractory period directly supports its classification and action within this theoretical model smolecule.commedkoo.cominvivochem.com.

The structural relationship of this compound to other known Class III antiarrhythmic agents, such as ibutilide and d,l-sotalol, provides further theoretical context for its activity medkoo.com. These structural similarities suggest shared mechanisms of interaction with cardiac ion channels, particularly those involved in repolarization. The development and study of this compound likely leveraged theoretical understanding gained from research into these related compounds.

The differential effectiveness of this compound against induced reentrant arrhythmias versus spontaneous non-reentrant arrhythmias in experimental models also aligns with theoretical models of arrhythmia genesis and antiarrhythmic drug action medkoo.cominvivochem.com. Reentrant arrhythmias are theoretically susceptible to termination by agents that prolong the refractory period, thereby interrupting the reentrant circuit. Non-reentrant arrhythmias, which may arise from mechanisms like enhanced automaticity or triggered activity, may respond differently to such interventions. The observed data supports the theoretical premise that Class III agents are particularly valuable in managing reentrant tachycardias medkoo.cominvivochem.com.

While specific quantitative theoretical models detailing this compound's precise binding kinetics or effects on individual ion channel subtypes are not widely available in the provided sources, the observed electrophysiological effects provide empirical data that can be used to refine and validate theoretical models of cardiac action potential and antiarrhythmic drug interactions.

Key Identifiers and Chemical Properties of this compound and this compound Fumarate (B1241708)

PropertyThis compound (Parent Compound)This compound FumarateSource
PubChem CID13160611954292 uni.lunih.gov
Molecular FormulaC₁₉H₃₄N₂O₃SC₄₂H₇₂N₄O₁₀S₂ uni.lunih.govsmolecule.com
Molecular Weight370.55 g/mol (Average) / 370.229014 g/mol (Mono)857.2 g/mol uni.lunih.govsmolecule.com
Chemical NameN-[4-[(1R)-4-(dibutylamino)-1-hydroxybutyl]phenyl]methanesulfonamide(E)-but-2-enedioic acid;N-[4-[(1R)-4-(dibutylamino)-1-hydroxybutyl]phenyl]methanesulfonamide uni.lunih.govsmolecule.com
CAS NumberNot explicitly provided for base in snippets133267-20-6 nih.govsmolecule.commedkoo.com

In Vitro Electrophysiological Studies on this compound

In vitro studies provide fundamental insights into the direct effects of this compound on cardiac cells and ion channels in a controlled environment.

Cellular Preparations for Action Potential Analysis

Cellular preparations, such as isolated cardiomyocytes or cell lines expressing specific cardiac ion channels, are utilized to analyze the effects of compounds on action potential characteristics. Techniques like patch-clamp electrophysiology allow for precise measurement of ion currents and action potential waveforms. While specific detailed data from this compound studies using these preparations were not extensively available in the consulted literature, the known Class III antiarrhythmic activity of this compound is strongly associated with its ability to prolong the action potential duration. medkoo.cominvivochem.comdcchemicals.com This effect is a hallmark of block of delayed rectifier potassium currents, particularly the rapid component (IKr), which is mediated by the hERG channel.

Receptor and Ion Channel Binding Assays

Receptor and ion channel binding assays are crucial for identifying the molecular targets of a compound and determining its affinity and selectivity. These assays often involve the use of radiolabeled or fluorescent ligands that bind to specific receptors or ion channels. nih.govwikipedia.orgnih.gov Competition binding experiments can then determine the ability of a test compound, such as this compound, to displace the labeled ligand, providing information on its binding affinity (e.g., Ki values). While detailed binding assay data for this compound across a broad panel of receptors and ion channels were not comprehensively found, this compound fumarate has been predicted to have a mimicked gene function related to the potassium voltage-gated channel, subfamily H (eag-related), member 2 (hERG). kyoto-u.ac.jp The hERG channel is a primary target for many Class III antiarrhythmic drugs, and blockade of this channel leads to the prolongation of repolarization and action potential duration.

Ex Vivo Cardiac Tissue Models for this compound Evaluation

Ex vivo models, which utilize intact cardiac tissues or organs maintained in a controlled environment, bridge the gap between in vitro cellular studies and in vivo animal models. These models preserve the complex cellular architecture and electrical coupling of the heart.

Perfused Organ Systems for Electrophysiological Assessment

Perfused organ systems, such as the Langendorff-perfused heart, allow for the evaluation of a compound's effects on global cardiac electrical activity and arrhythmogenesis in a whole-organ context. nih.govnih.gov Electrophysiological parameters such as heart rate, conduction velocity, refractory periods, and the inducibility of arrhythmias can be assessed. Studies involving this compound in such models have demonstrated that its antiarrhythmic action is associated with significant increases in ventricular refractoriness and monophasic action potential duration. medkoo.cominvivochem.comdcchemicals.com These findings align with its classification as a Class III antiarrhythmic agent.

Myocardial Tissue Slice Preparations

In Vivo Animal Models for Antiarrhythmic Research

Preclinical Electrophysiological Profile of this compound in Ventricular Arrhythmia Models

This compound, also known by the designations U88943 or U88943E, is a compound investigated for its antiarrhythmic properties. It is classified as a Class III antiarrhythmic agent and shares structural similarities with other drugs in this class, such as ibutilide and d,l-sotalol. dcchemicals.com, hodoodo.com, medkoo.com, invivochem.com Preclinical studies have explored its effects on cardiac electrophysiology, particularly in the context of ventricular arrhythmias, utilizing various experimental models.

Preclinical Pharmacodynamics and Electrophysiological Investigations

Models of Induced Ventricular Arrhythmias

Experimental models of induced ventricular arrhythmias are employed to evaluate the efficacy of antiarrhythmic agents under controlled conditions designed to provoke abnormal electrical activity in the ventricles. This compound has been tested in such models, demonstrating an antiarrhythmic action. dcchemicals.com, hodoodo.com, medkoo.com, invivochem.com This effect was notably associated with significant increases in ventricular refractoriness and the duration of the monophasic action potential. dcchemicals.com, hodoodo.com, medkoo.com, invivochem.com

Studies evaluating this compound's effects on spontaneous ventricular arrhythmia events have also been conducted. In these investigations, which may involve models of myocardial injury such as a 24-hour canine myocardial infarction model capes.gov.br, lower doses of this compound showed a tendency to reduce the incidence of spontaneous ventricular arrhythmias. dcchemicals.com, hodoodo.com, medkoo.com, invivochem.com However, these observed effects on spontaneous events were not statistically significant. dcchemicals.com, hodoodo.com, medkoo.com, invivochem.com

The differential effects of this compound on induced versus spontaneous arrhythmias observed in preclinical models provide insights into its potential mechanisms of action. The findings, indicating a more pronounced effect against induced arrhythmias compared to spontaneous events, are consistent with the understanding that these types of arrhythmias often arise from different underlying electrophysiological mechanisms. dcchemicals.com, hodoodo.com, medkoo.com, invivochem.com Induced ventricular tachycardia, particularly in experimental settings involving programmed electrical stimulation or myocardial infarction models, is frequently attributed to reentrant mechanisms. dcchemicals.com, hodoodo.com, medkoo.com, invivochem.com, wikipedia.org Conversely, spontaneous arrhythmias can result from non-reentrant mechanisms, such as enhanced automaticity or triggered activity. dcchemicals.com, hodoodo.com, medkoo.com, invivochem.com, nih.gov, ecgwaves.com The greater effectiveness of this compound against induced arrhythmias, which are often reentrant, supports the concept that Class III antiarrhythmic agents like this compound are typically more effective in suppressing ventricular tachycardias driven by reentry compared to spontaneous arrhythmias arising from non-reentrant mechanisms. dcchemicals.com, hodoodo.com, medkoo.com, invivochem.com

Based on the preclinical findings, a summary of this compound's effects in ventricular arrhythmia models is presented below:

Arrhythmia TypeModel TypeObserved EffectAssociated Electrophysiological ChangesSignificance
Induced VT/ArrhythmiasVarious (e.g., pacing-induced)Antiarrhythmic action, reduced incidenceIncreased ventricular refractoriness, increased monophasic action potential durationSignificant
Spontaneous ArrhythmiasModels of myocardial injuryTendency to reduce incidence (particularly at lower doses)Not explicitly detailed in available summariesNot significant

Advanced Analytical Methodologies for Artilide Research

Chromatographic Techniques for Separation and Quantification

Chromatography plays a vital role in separating Artilide from other compounds in a mixture and accurately quantifying its presence. Various chromatographic approaches have been applied to this compound research.

HPLC is a widely used technique for the analysis of this compound. It allows for the separation of this compound from impurities and other components in a sample matrix. Reversed-phase HPLC is commonly employed, often coupled with UV or fluorescence detection depending on the derivatization strategy. researchgate.netijstr.org For instance, an effective HPLC system for the determination of this compound (as ibutilide (B43762) fumarate (B1241708), a related compound also analyzed by similar methods) and its related substances has been described using an Inertsil ODS-3V column with a specific gradient elution program. ijstr.org

This compound contains a stereogenic center, leading to the existence of enantiomers. capes.gov.brnih.gov The separation and quantification of these individual enantiomers are critical in pharmaceutical research due to potential differences in their biological activity and pharmacokinetics. Achiral-chiral column-switching HPLC has been successfully applied for the assay of this compound enantiomers in plasma and other biofluids. capes.gov.brnih.govresearchgate.net This technique often involves solid-phase extraction, derivatization, and subsequent separation on a chiral stationary phase. capes.gov.brnih.govresearchgate.net Derivatization with agents like 1-naphthyl isocyanate has been used to enhance detection sensitivity, particularly with fluorescence detection, and enable separation on chiral columns such as Pirkle columns. capes.gov.brnih.govresearchgate.net

A notable application of achiral-chiral column-switching HPLC for this compound enantiomer analysis involved a system that allowed for the analysis of two samples simultaneously, reducing the analysis time to 19 minutes per sample for this compound. capes.gov.brnih.govresearchgate.net This system also utilized a relay-operated switching of detector outputs to collect data from both achiral and chiral columns into a single channel. capes.gov.brnih.govresearchgate.net

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity, making it suitable for trace analysis of this compound in complex biological matrices like plasma. farmaciajournal.comnih.govfarmaciajournal.comresearchgate.net While specific LC-MS/MS methods solely for this compound were not extensively detailed in the search results, studies on related compounds like ibutilide fumarate highlight the power of this technique for sensitive quantification in biological fluids. researchgate.net LC-MS/MS methods often involve sample preparation steps like liquid-liquid extraction or solid-phase extraction followed by chromatographic separation and detection using multiple reaction monitoring (MRM) mode to enhance specificity and minimize matrix effects. nih.govresearchgate.net The high sensitivity of LC-MS systems is particularly advantageous for identifying and quantifying local anesthetics and their metabolites in human blood, a principle applicable to the analysis of compounds like this compound in biological research. researchgate.net

Chiral Separation Techniques (e.g., Achiral-Chiral Column-Switching HPLC)

Spectrophotometric Approaches for this compound Detection

Spectrophotometric methods, while potentially less selective than chromatographic techniques, can offer simple and cost-effective approaches for the detection and quantification of compounds.

Spectrophotometry involves measuring the absorption or transmission of light by a substance at specific wavelengths. Colorimetric methods are a type of spectrophotometry where the substance of interest reacts with a reagent to produce a colored product, allowing for quantification based on the intensity of the color. publichealthtoxicology.comnih.govnih.gov The concentration of the analyte is directly proportional to the absorbance of the colored solution, following Beer-Lambert Law. isca.me

To apply spectrophotometric methods to a compound like this compound, it may be necessary to induce the formation of a chromogenic complex or derivative that absorbs light in the visible or UV range. While direct spectrophotometric methods for this compound were not prominently featured in the search results, the principle of complex formation with acid dyes under acidic conditions has been demonstrated for the spectrophotometric determination of related compounds like ibutilide fumarate. isca.me This involves the reaction of the compound with a dye to form a colored species with a specific absorption maximum, enabling its quantification within a defined concentration range where Beer's law is obeyed. isca.me

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound fumarate11954292

Data Tables

Based on the search results, a data table illustrating the performance of the achiral-chiral column-switching HPLC system for this compound enantiomer analysis can be constructed:

AnalyteSample MatrixDerivatization ReagentChiral Stationary PhaseAnalysis Time (per sample)
This compound enantiomersPlasma, Biofluids1-naphthyl isocyanatePirkle column (covalent 3,5-dinitrobenzoyl-D-phenylglycine)19 minutes

This table summarizes key parameters and findings from research on the chiral separation of this compound enantiomers using a specific HPLC method.

Principles of Colorimetric and Spectrophotometric Quantification

Derivatization Strategies for Analytical Sensitivity and Selectivity

Derivatization in analytical chemistry is a technique used to chemically modify an analyte to improve its performance during analysis. This can involve enhancing detectability, improving separation characteristics, or increasing stability taylorandfrancis.comspectroscopyonline.com. For compounds like this compound, which may present challenges in direct analysis due to their inherent properties or the complexity of the sample matrix, derivatization is a valuable approach.

The derivatization of this compound, particularly its secondary alcohol group, is a key step in certain analytical methods, significantly enhancing the sensitivity and selectivity of detection capes.gov.brresearchgate.netnih.govresearchgate.net. This is especially important when analyzing this compound in complex matrices such as biological fluids or when aiming for low limits of quantitation.

Fluorescence-Enhancing Derivatizing Agents (e.g., 1-Naphthyl Isocyanate)

One effective strategy for enhancing the analytical sensitivity of this compound is through derivatization with fluorescence-enhancing agents. These reagents react with specific functional groups on the this compound molecule to form a derivative that exhibits strong fluorescence, allowing for highly sensitive detection using fluorescence detectors, commonly coupled with High-Performance Liquid Chromatography (HPLC).

A notable example of such a reagent is 1-naphthyl isocyanate. This compound contains a secondary alcohol group capes.gov.brresearchgate.netnih.govresearchgate.net, which can react with 1-naphthyl isocyanate to form a fluorescent carbamate (B1207046) derivative. This derivatization step has been demonstrated to enhance the sensitivity of fluorescence detection for this compound enantiomers capes.gov.brresearchgate.netnih.govresearchgate.net. The resulting fluorescent derivatives are well-suited for analysis by HPLC, particularly when coupled with fluorescence detection, enabling lower limits of quantitation compared to methods without fluorescence enhancement capes.gov.brresearchgate.net.

Optimization of Derivatization Reaction Parameters

Optimizing the parameters of the derivatization reaction is critical to ensure high reaction efficiency, reproducibility, and to minimize the formation of by-products that could interfere with the analysis taylorandfrancis.comspectroscopyonline.comnih.gov. While specific optimization details for the derivatization of this compound with 1-naphthyl isocyanate may vary depending on the matrix and analytical method, general parameters that typically require optimization include:

Temperature: Reaction temperature can significantly impact the rate and completeness of the derivatization.

Time: The reaction time must be sufficient for complete derivatization of the analyte.

Reagent Concentration: The concentration of the derivatizing agent and catalyst (if used) can affect reaction yield and specificity . It is often recommended to use the derivatizing reagent in excess .

Solvent: The choice of solvent is important for the solubility of both the analyte and the reagent, and for facilitating the reaction.

pH: For reactions involving ionizable functional groups, pH can influence the reaction kinetics and equilibrium taylorandfrancis.comnih.gov.

Presence of Catalysts: Catalysts can be employed to accelerate the reaction or improve yield thermofisher.com.

Water Content: Many derivatization reactions are sensitive to moisture, which can slow or inhibit the reaction and potentially degrade reagents or derivatives .

Optimization studies typically involve systematically varying one parameter while keeping others constant to determine the optimal conditions that yield the highest derivative response and the lowest variability taylorandfrancis.comnih.govisca.me.

Validation and Robustness of Analytical Procedures for this compound Research

Validation of analytical procedures is a fundamental requirement in chemical research and pharmaceutical analysis to ensure that a method is suitable for its intended purpose altabrisagroup.comwjarr.comich.orgeuropa.eu. For this compound research, particularly for quantitative analysis and enantiomer separation, validated methods are essential for obtaining reliable and accurate data. Key validation characteristics typically assessed include:

Accuracy: The closeness of test results to the true value altabrisagroup.comwjarr.comich.orgeuropa.eu. This can be evaluated by analyzing samples with known concentrations of this compound or by spiking known amounts into a matrix and measuring the recovery altabrisagroup.comich.org.

Precision: The reproducibility of the method under normal operating conditions altabrisagroup.comwjarr.comich.orgeuropa.eu. This includes repeatability (within a short period under the same conditions) and intermediate precision (under different conditions, e.g., different days, analysts, or equipment) researchgate.netaltabrisagroup.comeuropa.eu.

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as impurities, degradation products, or matrix components altabrisagroup.comwjarr.comich.orgeuropa.euijstr.org. For this compound analysis, this is crucial to differentiate it from structurally related compounds or matrix interferences ijstr.org.

Linearity and Range: The ability to obtain test results that are directly proportional to the concentration of the analyte within a defined range researchgate.netaltabrisagroup.comwjarr.comich.orgeuropa.eu. The range is the interval between the upper and lower concentrations for which the method has demonstrated acceptable accuracy, precision, and linearity altabrisagroup.com.

Detection Limit (LOD) and Quantitation Limit (LOQ): The lowest concentration of analyte that can be detected (LOD) or reliably quantified (LOQ) researchgate.netwjarr.comeuropa.eu.

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters altabrisagroup.comich.orgeuropa.euijstr.orgich.org. Evaluating robustness helps demonstrate the reliability of the method during routine use altabrisagroup.comich.orgich.org. Parameters that might be varied include mobile phase composition, flow rate, column temperature, and derivatization conditions altabrisagroup.comich.org.

Analytical procedures involving the derivatization of this compound with 1-naphthyl isocyanate and subsequent HPLC analysis for enantiomer separation have been developed and validated capes.gov.brnih.govresearchgate.net. Validation studies for such methods have included evaluating precision (e.g., %RSD), accuracy (% recovery), and linearity (correlation coefficient) researchgate.net. Specificity has been assessed to ensure no interference from excipients or degradation products ijstr.org. The robustness of these methods is considered during development to ensure their reliability under typical operating conditions ich.orgeuropa.euijstr.orgich.org.

Table: Selected Analytical Validation Parameters and Findings for a Related Method

Validation ParameterFinding (Example from related research)Source
System Precision (%RSD)0.33 researchgate.net
Method Precision (%RSD)1.36 researchgate.net
Accuracy (% Recovery)99-100% researchgate.net
Linearity (Correlation Coefficient)0.9998 researchgate.net
SpecificityNo interference from excipients or degradation products observed. ijstr.org ijstr.org

Note: The specific values presented in the table are examples from research on a related compound utilizing similar analytical techniques and illustrate the type of data generated during method validation.

The validation process provides documented evidence that the analytical procedure consistently produces results that meet pre-defined acceptance criteria, ensuring the quality and reliability of the data generated in this compound research altabrisagroup.comwjarr.com. Robustness testing, in particular, provides confidence in the method's ability to withstand minor variations that may occur in different laboratory settings or over time altabrisagroup.comich.orgich.org.

Structure Activity Relationship Sar and Molecular Design

Identification of Key Structural Moieties for Biological Activity

The core structure of Artilide can be dissected into several key functional groups, each playing a role in its interaction with biological targets.

Role of the Phenyl Ring and Methanesulfonamide (B31651) Group

The phenyl ring and the attached methanesulfonamide group form a significant portion of the this compound molecule. ontosight.ai While specific detailed research findings on the isolated contribution of these groups to this compound's activity are not extensively disclosed in the public domain, the presence of these aromatic and sulfonyl functionalities is common in many biologically active molecules. The phenyl ring often participates in pi-pi interactions with aromatic amino acid residues in target proteins, contributing to binding affinity. The methanesulfonamide group, containing a polar sulfonyl group and an acidic NH proton, can engage in hydrogen bonding interactions and potentially ionic interactions depending on the physiological environment and the nature of the binding site. nih.gov The precise electronic and steric properties imparted by these groups are crucial for proper orientation and binding within the target site.

Influence of the Dibutylamino Moiety and Side Chain Configuration

The side chain of this compound contains a hydroxyl group and a dibutylamino moiety connected by a butyl linker. uni.luontosight.ai The dibutylamino group is a tertiary amine, which is typically protonated at physiological pH, carrying a positive charge. This positively charged center is likely involved in ionic interactions with negatively charged residues in the binding site of its biological target. The length and flexibility of the butyl linker connecting the hydroxyl-bearing carbon to the dibutylamino group are also critical. The configuration of this side chain influences the spatial presentation of the dibutylamino group and the hydroxyl group, affecting their ability to interact with the target. The hydroxyl group can act as a hydrogen bond donor and acceptor, further contributing to binding interactions. uni.lu The bulky dibutyl groups on the nitrogen likely contribute to lipophilicity and may also play a role in steric interactions within the binding pocket.

Stereochemical Influence on this compound's Pharmacological Profile

This compound possesses a chiral center at the carbon bearing the hydroxyl group and the phenyl ring. nih.govuni.lu This gives rise to the possibility of stereoisomers, specifically enantiomers (R and S configurations), which can exhibit different biological activities. sketchy.compdx.edu

R- and S-Enantiomer Activity Differentiation

Chiral Center Contributions to Target Interaction

The chiral center in this compound dictates the three-dimensional arrangement of the substituents around it. sketchy.comlibretexts.org This specific spatial orientation is crucial for the molecule to fit into and interact effectively with the binding site of its biological target. The (R) configuration at the hydroxyl-bearing carbon influences how the phenyl ring, the hydroxyl group, and the rest of the side chain are presented to the target. nih.govuni.lumedkoo.com The differential activity often observed between enantiomers arises because the binding site of a chiral target (like a receptor or enzyme) is also chiral, leading to a diastereomeric interaction with each enantiomer. pdx.edu One enantiomer will fit and interact more favorably with the binding site than the other, resulting in a more potent or efficacious response.

Computational Chemistry and Molecular Modeling in SAR Studies

Computational chemistry and molecular modeling techniques are powerful tools used in SAR studies to understand drug-target interactions at a molecular level and to guide the design of new compounds. researchgate.netnih.govnih.gov Techniques such as molecular docking can predict the preferred binding pose and affinity of a molecule within a target's binding site. researchgate.netnih.govresearchgate.net

While specific computational studies on this compound are not detailed in the provided search results, in the context of SAR, molecular modeling could be used to:

Predict the binding mode of this compound and its enantiomers to its biological target(s).

Analyze the types of interactions (hydrogen bonding, ionic interactions, hydrophobic interactions) between this compound and key amino acid residues in the binding site.

Evaluate the impact of structural modifications (e.g., changes to the phenyl ring, methanesulfonamide group, or side chain) on binding affinity and orientation.

Rationalize the observed differences in activity between the (R)- and (S)-enantiomers based on their predicted binding poses and interactions.

Inform the design of novel this compound analogs with improved potency, selectivity, or pharmacokinetic properties. researchgate.netnih.gov

These computational approaches complement experimental SAR studies by providing molecular insights into the observed biological effects. researchgate.net

Quantitative Structure-Activity Relationships (QSAR) for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) is a modeling approach that seeks to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound analogs, QSAR studies would aim to correlate variations in structural descriptors (e.g., physicochemical properties like lipophilicity, electronic properties, steric parameters) with changes in their antiarrhythmic potency or selectivity. Although specific QSAR studies on this compound analogs were not detailed in the search results, a typical QSAR workflow would involve:

Defining the chemical space: Synthesizing or selecting a series of this compound analogs with systematic structural modifications.

Measuring biological activity: Obtaining consistent biological data for the series, such as IC50 values for blocking specific potassium channels or efficacy in relevant in vitro or in vivo models.

Calculating molecular descriptors: Computing numerical descriptors that capture different aspects of the molecular structure.

Developing a statistical model: Using statistical methods (e.g., multiple linear regression, partial least squares) to build a model that relates the descriptors to the biological activity.

Validating the model: Assessing the predictive power and robustness of the model using statistical tests and external validation sets.

A successful QSAR model could help identify the structural features that are critical for activity and guide the design of novel, more potent, or more selective this compound-like compounds.

Design Principles for Novel Compounds Based on this compound's Scaffold

The this compound scaffold, characterized by the sulfonanilide and dibutylamino moieties linked by a hydroxybutyl chain, serves as a basis for the design of novel antiarrhythmic agents. Given its structural similarity to ibutilide (B43762), another Class III antiarrhythmic, modifications to this scaffold could explore variations that enhance desirable properties or reduce potential liabilities. invivochem.com Based on the known mechanism of Class III antiarrhythmics and the structure of this compound, potential design principles for novel compounds could include:

Modification of the amino group: Exploring different alkyl substituents or incorporating cyclic amines to modulate lipophilicity, basicity, and interactions with the ion channel binding site.

Alteration of the linker chain: Varying the length or flexibility of the butyl chain, or introducing other functional groups, to optimize the positioning of the terminal amino group relative to the sulfonanilide.

Substitution on the phenyl ring: Introducing electron-donating or electron-withdrawing groups on the phenyl ring of the sulfonanilide moiety to alter electronic properties and potential interactions.

Stereochemical variations: Investigating the activity of other stereoisomers at the hydroxylated carbon, although the (R) configuration is specified for this compound and stereochemistry is known to be important for related compounds like ibutilide. who.intacs.orgacs.orgacs.org

Bioisosteric replacements: Substituting the sulfonanilide group or other parts of the molecule with bioisosteres to explore alternative interaction profiles and potentially improve metabolic stability or pharmacokinetic properties.

Emerging Research Avenues and Methodological Advancements in Artilide Study

Integration of Systems Biology Approaches

Systems biology aims to understand biological systems as a whole by integrating data from various levels, such as proteomics, transcriptomics, and metabolomics nih.gov. This holistic approach can reveal complex interactions and pathways affected by a compound.

Proteomic Profiling in Response to Artilide Exposure

Proteomic profiling involves the large-scale study of proteins, including their structure, function, and interactions. Analyzing changes in protein expression and modification in response to a compound can provide insights into its cellular targets and downstream effects nih.govnih.govnih.gov. While proteomic studies are a vital part of modern biological research, specific data on proteomic alterations induced by this compound exposure were not identified in the search results.

Transcriptomic Analysis of Gene Expression Modulations

Transcriptomic analysis focuses on the study of RNA molecules, particularly messenger RNA (mRNA), to understand gene expression patterns. By examining how a compound modulates gene expression, researchers can identify affected biological processes and pathways plos.orgnih.govnih.govbiorxiv.org. Despite the power of transcriptomics in elucidating compound mechanisms, specific research detailing the transcriptomic response to this compound treatment was not found in the conducted searches.

Metabolomic Signatures Associated with this compound's Action

Metabolomics is the comprehensive study of metabolites within a biological system. Metabolomic profiling can reveal the metabolic changes associated with a compound's action, providing functional readouts of its effects on cellular biochemistry nih.govnih.gov. No specific studies detailing the metabolomic signatures associated with this compound's action were identified in the search results.

Advanced Preclinical Model Development

Advanced preclinical models, such as engineered tissues and organ-on-a-chip systems, offer more physiologically relevant platforms compared to traditional cell culture or animal models for studying compound effects and mechanisms.

Engineered Cardiac Tissues for High-Throughput Screening

Engineered cardiac tissues are bioengineered constructs that mimic the structure and function of native heart tissue revespcardiol.orgnih.govcmu.edu. These models can be used for high-throughput screening of compounds to assess their effects on cardiac contractility, electrophysiology, and viability. While engineered cardiac tissues represent a significant advancement in preclinical testing, specific research using these platforms for high-throughput screening of this compound was not found in the search results.

Organ-on-a-Chip Systems for Mechanistic Elucidation

Organ-on-a-chip systems are microfluidic devices that simulate the physiological environment and function of human organs harvard.edumdpi.comnih.govwikipedia.org. These systems allow for the study of compound effects in a more complex and dynamic setting, facilitating the elucidation of mechanisms of action. Despite the growing application of organ-on-a-chip technology in drug research, specific studies utilizing these systems to investigate the mechanisms of this compound were not identified in the conducted searches.

Q & A

Basic Research Questions

Q. How can researchers establish the chemical identity and purity of Artilide in novel studies?

  • Methodological Answer : Use a combination of spectroscopic techniques (NMR, IR, MS) and chromatographic methods (HPLC, GC) to confirm structural integrity. For novel compounds, provide full spectral data and purity assessments (≥95% by HPLC) in the main manuscript, with detailed protocols in supplementary materials . For known compounds, cite prior characterization studies and cross-validate with at least two independent analytical methods.

Q. What methodologies are recommended for initial pharmacological profiling of this compound?

  • Methodological Answer : Begin with in vitro assays (e.g., enzyme inhibition, receptor binding) using dose-response curves to determine IC50/EC50 values. Use orthogonal assays (e.g., fluorescence-based and radiometric assays) to confirm activity. Ensure biological replicates (n ≥ 3) and include positive/negative controls to validate assay conditions .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictory data on this compound’s mechanism of action?

  • Methodological Answer : Employ a systems biology approach:

  • Step 1 : Replicate conflicting studies under standardized conditions (pH, temperature, cell lines).
  • Step 2 : Use knockdown/knockout models (e.g., CRISPR-Cas9) to isolate target pathways.
  • Step 3 : Integrate multi-omics data (transcriptomics, proteomics) to identify compensatory mechanisms.
  • Step 4 : Apply statistical models (e.g., Bayesian inference) to assess data consistency .

Q. What are the best practices for validating this compound’s analytical methods in compliance with regulatory guidelines?

  • Methodological Answer : Follow ICH Q2(R1) criteria for method validation:

ParameterRequirementExample for this compound
SpecificityBaseline separation of peaksResolve this compound from isomers
LinearityR² ≥ 0.99 over 50-150% test range10-300 µg/mL in plasma
AccuracyRecovery 95-105%Spiked sample analysis
Include inter-laboratory validation and robustness testing under variable conditions (e.g., column batches, mobile phase pH) .

Q. How can researchers optimize this compound’s synthetic route for improved yield and scalability?

  • Methodological Answer :

  • Step 1 : Use DoE (Design of Experiments) to screen reaction parameters (temperature, catalyst loading).
  • Step 2 : Apply green chemistry principles (e.g., solvent-free synthesis, biocatalysts) to reduce waste.
  • Step 3 : Characterize intermediates via X-ray crystallography to confirm stereochemical outcomes.
  • Step 4 : Scale reactions iteratively (mg → g → kg) while monitoring impurity profiles .

Q. What advanced approaches address conflicting pharmacokinetic data for this compound across species?

  • Methodological Answer :

  • Hypothesis Testing : Compare bioavailability in rodents vs. non-rodents using physiologically based pharmacokinetic (PBPK) modeling.
  • Data Integration : Corrogate in vitro metabolic stability (microsomal half-life) with in vivo clearance rates.
  • Contradiction Analysis : Assess species-specific protein binding using equilibrium dialysis and adjust free fraction calculations .

Q. How to develop a robust analytical framework for integrating multi-omics data in this compound toxicity studies?

  • Methodological Answer :

  • Workflow :

Data Generation : Perform transcriptomics (RNA-seq), metabolomics (LC-MS), and histopathology.

Network Analysis : Use tools like STRING or Cytoscape to map pathway interactions.

Validation : Confirm key biomarkers via qPCR/Western blot in independent cohorts.

  • Quality Control : Apply FAIR principles (Findable, Accessible, Interoperable, Reusable) to metadata .

Data Presentation & Reproducibility

Q. How should researchers present large-scale this compound datasets while maintaining clarity?

  • Methodological Answer :

  • Raw Data : Deposit in repositories like Zenodo or ChEMBL with unique DOIs.
  • Processed Data : Use heatmaps for omics data (highlighting FDR-adjusted p-values) and kinetic curves for time-dependent assays.
  • Tables : Include summary statistics (mean ± SD, n, p-values) in the main text; full datasets in supplements .

Q. What strategies ensure reproducibility of this compound studies across laboratories?

  • Methodological Answer :

  • Protocol Sharing : Provide step-by-step video protocols for complex assays (e.g., patch-clamp electrophysiology).
  • Reagent Validation : Certify critical reagents (e.g., antibodies, cell lines) via third-party vendors.
  • Open Science : Publish negative results and protocol pre-registrations to reduce publication bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.